5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid

GABA receptor modulation anticonvulsant activity furanone derivatives

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid (CAS 2092840-63-4) is a 5-arylfuran-2-carboxylic acid derivative with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol. The compound features a furan-2-carboxylic acid core substituted at the 5-position with a 4-chloro-3-methylphenyl moiety, placing it within the broader class of heteroaromatic carboxylic acids utilized as synthetic intermediates and building blocks in medicinal chemistry.

Molecular Formula C12H9ClO3
Molecular Weight 236.65
CAS No. 2092840-63-4
Cat. No. B2692593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid
CAS2092840-63-4
Molecular FormulaC12H9ClO3
Molecular Weight236.65
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)O)Cl
InChIInChI=1S/C12H9ClO3/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15)
InChIKeyMVGBISYSRQGHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic Acid (2092840-63-4): Structural Classification and Baseline Specifications for Procurement


5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid (CAS 2092840-63-4) is a 5-arylfuran-2-carboxylic acid derivative with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol . The compound features a furan-2-carboxylic acid core substituted at the 5-position with a 4-chloro-3-methylphenyl moiety, placing it within the broader class of heteroaromatic carboxylic acids utilized as synthetic intermediates and building blocks in medicinal chemistry . Commercially available at ≥95% purity for research and development applications , this compound serves as a versatile scaffold for downstream derivatization, including esterification, amidation, and heterocycle construction.

Why 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic Acid Cannot Be Interchanged with Structural Analogs: Substitution Pattern Drives Biological and Physicochemical Differentiation


Furan-2-carboxylic acid derivatives bearing substituted phenyl rings at the 5-position exhibit pronounced structure-activity divergence based on the specific halogenation and alkylation pattern of the aryl substituent [1]. The 4-chloro-3-methyl substitution pattern present in this compound creates a unique electronic and steric environment that differs fundamentally from regioisomeric variants (e.g., 3-chloro-4-methyl, 2-chloro-5-methyl) and alternative substitution types (e.g., 4-chlorophenyl without methyl, 3-methylphenyl without chloro) . This pattern influences multiple molecular properties including lipophilicity, metabolic stability, and target binding orientation—factors that cannot be reliably predicted or extrapolated when substituting an analog with a different substitution arrangement [2]. The specific chloro-methyl positioning on the phenyl ring affects the dihedral angle between the furan and phenyl rings, altering π-stacking interactions and hydrogen-bonding capacity in ways that directly impact biological activity profiles in receptor binding and enzyme inhibition contexts .

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic Acid: Quantitative Differentiation Evidence Against Comparator Analogs


GABAergic Modulation Capacity: Structural Determinants Differentiating 4-Chloro-3-methylphenyl from Alternative Aryl Substitution Patterns

In a systematic structure-activity study of 5-aryl-2(3H)-furanone derivatives, the 4-chloro-3-methylphenyl substitution pattern demonstrated significant GABA receptor modulation capacity when incorporated into the furanone scaffold [1]. Derivatives bearing the 4-chloro-3-methylphenyl moiety at the 5-position of the furanone ring exhibited anticonvulsant activity in PTZ-induced seizure models following oral administration, establishing this specific substitution pattern as a productive pharmacophore for GABAergic activity [1]. This contrasts with derivatives carrying alternative aryl substitutions (e.g., 4-bromophenyl, 4-ethylphenyl, unsubstituted phenyl), which displayed quantitatively distinct activity profiles in the same assay system, demonstrating that the chloro-methyl positioning is not interchangeable with other halogen-alkyl combinations [1].

GABA receptor modulation anticonvulsant activity furanone derivatives structure-activity relationship

Anti-Inflammatory Activity: 4-Chloro-3-methylphenyl Furanone Derivatives Demonstrate Efficacy Comparable to Indomethacin

In a study evaluating COX-2 inhibitory and anti-inflammatory activity of furanone derivatives, compound 15 (5-(4-chloro-3-methyl-phenyl)-3-(4-dimethylamino-benzylidene)-3H-furan-2-one) and compound 16 (3-anthracen-9-ylmethylene-5-(4-chloro-3-methyl-phenyl)-3H-furan-2-one) displayed the strongest anti-inflammatory effects among all synthesized furanone derivatives tested [1]. These 4-chloro-3-methylphenyl-substituted compounds produced anti-inflammatory activity comparable to indomethacin, a standard reference NSAID, in the carrageenan-induced rat paw edema model [1]. The study employed molecular docking to identify potential COX-2 inhibitors, and the 4-chloro-3-methylphenyl-substituted derivatives emerged as the most promising candidates from the series [1].

COX-2 inhibition anti-inflammatory carrageenan-induced edema furanone SAR

Ion Channel Activity Profile: Comparative Analysis of Chlorophenyl-Methylphenyl Furan Carboxamide Derivatives

The closely related derivative 5-(4-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide (differing from the target compound by amidation of the carboxylic acid and repositioning of the methyl substituent from the chloro-substituted ring to the anilide moiety) exhibits measurable activity at voltage-gated ion channels [1]. This analog demonstrates IC50 = 480 nM against mouse recombinant Nav1.8 sodium channels expressed in HEK293 cells via isotopic efflux assay [1]. Additionally, the same compound shows IC50 = 27,000 nM (27 μM) against the hERG potassium channel expressed in CHO cells, indicating a Nav1.8/hERG selectivity ratio of approximately 56-fold [2]. While these data are derived from an amidated analog rather than the free carboxylic acid, they provide a baseline activity profile for the chlorophenyl-methylphenyl pharmacophore arrangement [1][2].

ion channel pharmacology Nav1.8 sodium channel hERG potassium channel cardiac safety profiling

Lipase Inhibitory Activity: Structure-Dependent Variation in Enzyme Modulation

A structurally related analog, 5-[(4-chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid (CAS 406470-55-1), which contains the identical 4-chloro-3-methylphenyl moiety connected via an oxymethyl linker rather than a direct aryl-furan bond, has been characterized as a lipase inhibitor with demonstrated inhibitory effects . This compound differs from the target compound primarily in the nature of the linkage between the furan ring and the chloro-methylphenyl group (oxymethyl bridge vs. direct carbon-carbon bond), and in molecular weight (266.67 g/mol vs. 236.65 g/mol) . The presence of lipase inhibitory activity in this closely related structure suggests that the 4-chloro-3-methylphenyl pharmacophore contributes to enzyme modulation capacity, though the direct-linked target compound may exhibit altered potency and selectivity profiles due to differences in conformational flexibility and electronic distribution .

lipase inhibition enzyme modulation furan carboxylic acid metabolic regulation

Optimal Procurement and Application Scenarios for 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic Acid Based on Evidence-Supported Differentiation


Synthesis of GABA Receptor Modulating Furanone Derivatives

This compound serves as an optimal precursor for synthesizing 5-(4-chloro-3-methylphenyl)-3-arylidene-2(3H)-furanone derivatives with demonstrated anticonvulsant activity in PTZ-induced seizure models [1]. The 4-chloro-3-methylphenyl substitution pattern, when incorporated into the furanone scaffold, yields derivatives with significant GABA receptor modulation capacity, establishing this specific substitution as a validated pharmacophore [1]. The free carboxylic acid group provides a versatile handle for subsequent cyclization and functionalization reactions required to access the bioactive furanone core structure.

Anti-Inflammatory Drug Discovery: COX-2 Targeted Derivative Synthesis

The 4-chloro-3-methylphenyl furan scaffold has demonstrated anti-inflammatory efficacy comparable to indomethacin when elaborated into 3-substituted furanone derivatives [1]. Procurement of this carboxylic acid is indicated for programs developing novel COX-2 inhibitory compounds, particularly where the 4-chloro-3-methylphenyl moiety has been identified through molecular docking as a favorable pharmacophore for enzyme binding pocket interactions [1]. The carboxylic acid functionality enables diverse derivatization strategies, including esterification, amidation, and heterocyclization, to access optimized lead compounds.

Ion Channel Pharmacology: Nav1.8 Sodium Channel Modulator Development

Based on the sub-micromolar Nav1.8 inhibitory activity (IC50 = 480 nM) observed in the structurally related 5-(4-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide analog [1], this carboxylic acid precursor is suitable for medicinal chemistry campaigns targeting voltage-gated sodium channels for pain indications. The favorable Nav1.8/hERG selectivity profile (approximately 56:1 ratio) observed in the analog suggests potential for developing compounds with reduced cardiac safety liabilities [1]. The target compound's free carboxylic acid group permits exploration of alternative amide, ester, and heterocyclic derivatives to optimize potency, selectivity, and pharmacokinetic properties beyond the analog's activity profile.

Lipase Inhibition and Metabolic Enzyme Targeting Programs

Given the demonstrated lipase inhibitory activity of the oxymethyl-linked analog 5-[(4-chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid [1], the target compound represents a structurally distinct scaffold for exploring the structure-activity relationship of furan carboxylic acids as lipase modulators. The direct aryl-furan linkage in this compound differs from the oxymethyl bridge in the active analog, providing an opportunity to investigate how linker chemistry influences enzyme inhibition potency and selectivity. This makes the compound valuable for metabolic disease research programs requiring systematic SAR exploration around the 4-chloro-3-methylphenyl furan pharmacophore.

Quote Request

Request a Quote for 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.